molecular formula C5H8O2S B12275759 1-Sulfanylcyclobutane-1-carboxylic acid

1-Sulfanylcyclobutane-1-carboxylic acid

Cat. No.: B12275759
M. Wt: 132.18 g/mol
InChI Key: JIDVALVOYYLHAZ-UHFFFAOYSA-N
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Description

1-Sulfanylcyclobutane-1-carboxylic acid is a synthetic organic compound with the molecular formula C5H8O2S and a molecular weight of 132.18 g/mol . Its structure features a cyclobutane ring substituted at the same carbon atom with both a sulfanyl (or thiol, -SH) group and a carboxylic acid (-COOH) functional group . This combination of functional groups on a strained four-membered ring makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The presence of the carboxylic acid moiety allows for various common transformations, such as Fischer esterification to create ester derivatives or reduction to alcohols . Concurrently, the thiol group is highly nucleophilic and can participate in reactions to form sulfides or undergo oxidation. The cyclobutane core offers interesting steric and electronic properties due to its ring strain, which can be exploited to influence the conformation and metabolic stability of resulting molecules. While specific biological data for this compound is limited in public sources, structurally related cyclobutane carboxylic acid derivatives are frequently explored in pharmaceutical research for their antiviral and other biological activities . Researchers value this compound for constructing more complex molecules, studying cyclobutane chemistry, and developing novel substances for material science and drug discovery applications. Please consult the current scientific literature for the latest research applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

1-sulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H8O2S/c6-4(7)5(8)2-1-3-5/h8H,1-3H2,(H,6,7)

InChI Key

JIDVALVOYYLHAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)S

Origin of Product

United States

Synthetic Methodologies for 1 Sulfanylcyclobutane 1 Carboxylic Acid and Analogues

Strategies for Assembly of the Cyclobutane-1-carboxylic Acid Core

The formation of the cyclobutane-1-carboxylic acid scaffold is a foundational aspect of the synthesis. Various synthetic strategies can be employed to construct this strained four-membered ring bearing a carboxylic acid group.

Cyclization Reactions for Four-Membered Ring Construction

The direct formation of the cyclobutane (B1203170) ring is a significant challenge in organic synthesis due to the inherent ring strain. However, several cyclization strategies have been developed to overcome this barrier. One of the most common and direct approaches is the [2+2] cycloaddition reaction. This can be achieved through photochemical methods, often involving the irradiation of an alkene, or through thermal reactions, for instance, the cycloaddition of a ketene with an olefin.

Visible-light-mediated photocatalytic cycloadditions have also emerged as a powerful tool for the construction of four-membered rings under milder conditions. These reactions often provide access to a diverse range of substituted cyclobutane structures. While direct ring-closing strategies are generally entropically disfavored, they can be effective in specific intramolecular contexts.

Cyclization Method Description Key Features
[2+2] Photocycloaddition Involves the light-induced reaction of two alkene moieties to form a cyclobutane ring.Widely used, but can be limited by substrate scope and stereoselectivity.
Thermal [2+2] Cycloaddition Typically involves the reaction of a ketene with an alkene to form a cyclobutanone, which can be further functionalized.Often highly regioselective and stereoselective.
Visible-Light Photocatalysis Utilizes a photocatalyst and visible light to mediate the [2+2] cycloaddition of alkenes and alkynes.Milder reaction conditions compared to traditional photochemical methods.
Intramolecular Cyclization The ring closure of a linear precursor containing appropriate functional groups.Entropically disfavored but can be effective for specific substrates.

Decarboxylation Approaches from 1,1-Cyclobutanedicarboxylic Acid Derivatives

A highly effective and widely utilized method for the synthesis of cyclobutane-1-carboxylic acid is the decarboxylation of 1,1-cyclobutanedicarboxylic acid. organic-chemistry.orgnih.gov This di-acid is readily accessible through several synthetic routes, most commonly via the hydrolysis of its corresponding diethyl ester. orgsyn.org Diethyl 1,1-cyclobutanedicarboxylate can be prepared by the condensation of diethyl malonate with 1,3-dibromopropane. orgsyn.org

The decarboxylation of 1,1-cyclobutanedicarboxylic acid is typically achieved by heating the compound to around 160°C, which results in the loss of one of the carboxylic acid groups as carbon dioxide, yielding the desired cyclobutanecarboxylic acid. nih.gov

Radical Functionalization of Cyclobutane Rings for Carboxylic Acid Introduction

The introduction of a carboxylic acid group onto a pre-existing cyclobutane ring can be achieved through radical functionalization reactions. One approach involves the use of C–H functionalization logic, where a directing group is used to guide the selective activation of a C–H bond on the cyclobutane ring. This activated position can then be further manipulated to introduce a carboxylic acid moiety. While this strategy is powerful for creating complex substituted cyclobutanes, the direct introduction of a carboxylic acid can be challenging.

Introduction of the Sulfanyl (B85325) Moiety in Cyclobutane Systems

The introduction of the sulfanyl (-SH) group at the C1-position of the cyclobutane-1-carboxylic acid core is the final key transformation. This can be approached through direct sulfanylation methods or by the conversion of a pre-existing functional group.

Direct Sulfanylation Methods

Directly installing a sulfanyl group onto the tertiary carbon of cyclobutane-1-carboxylic acid is a challenging transformation. One potential, though less common, approach could involve the radical addition of a thiol-containing reagent across a double bond. For instance, the radical addition of thioacetic acid to cyclobut-1-ene-1-carboxylic acid has been reported, which, after hydrolysis of the resulting thioester, would yield a sulfanyl-substituted cyclobutane carboxylic acid. nih.gov However, the regioselectivity of such an addition would need to be carefully controlled to achieve the desired 1-sulfanyl product.

Transformation of Pre-existing Functional Groups to Sulfanyl Groups

A more synthetically viable and controllable approach involves the conversion of a pre-existing functional group at the C1-position into a sulfanyl group. The commercially available 1-hydroxycyclobutane-1-carboxylic acid serves as an excellent starting material for this strategy. scbt.comchemicalbook.com The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. Subsequent nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or sodium thioacetate followed by hydrolysis, would yield the target 1-sulfanylcyclobutane-1-carboxylic acid.

Alternatively, the Mitsunobu reaction provides a powerful method for the direct conversion of the hydroxyl group. rwth-aachen.de Treatment of 1-hydroxycyclobutane-1-carboxylic acid with a phosphine, an azodicarboxylate (such as DEAD or DIAD), and a sulfur nucleophile like thioacetic acid would lead to the formation of a thioester. mdpi.com Subsequent hydrolysis of this thioester would then afford the desired this compound.

Another potential precursor is 1-chlorocyclobutane-1-carboxylic acid. nih.gov Although its direct synthesis can be challenging, if obtained, it could undergo a nucleophilic substitution reaction with a hydrosulfide salt to introduce the sulfanyl group. orgsyn.org

Precursor Compound Reagents for Transformation Intermediate Final Product
1-Hydroxycyclobutane-1-carboxylic acid1. TsCl or MsCl, base2. NaSH or NaSAc then H3O+1-Tosyloxy/Mesyloxycyclobutane-1-carboxylic acidThis compound
1-Hydroxycyclobutane-1-carboxylic acidPPh3, DEAD/DIAD, Thioacetic acid1-(Acetylthio)cyclobutane-1-carboxylic acidThis compound
1-Chlorocyclobutane-1-carboxylic acidNaSH-This compound

Advanced Catalytic Methods for Thiol and Thioether Formation on Carboxylic Acid Scaffolds

The introduction of sulfur-containing functional groups, such as thiols and thioethers, onto molecular scaffolds bearing carboxylic acids is a pivotal transformation in medicinal chemistry and materials science. Modern catalytic methods have emerged to facilitate these transformations with greater efficiency and selectivity, overcoming the limitations of classical approaches. These advanced strategies provide direct access to complex sulfur-containing molecules from readily available starting materials.

The synthesis of unsaturated thioesters via the thiocarbonylation of alkynes represents a powerful strategy for constructing key molecular backbones. researchgate.net This method, often catalyzed by transition metals like palladium, provides an atom-efficient route to precursors of sulfur-containing carboxylic acids. researchgate.netresearchgate.net In these reactions, an alkyne, a thiol or a thiol surrogate, and carbon monoxide are combined to form an α,β-unsaturated thioester. The regioselectivity of this transformation can often be controlled by the choice of ligands on the metal catalyst. researchgate.net

A notable approach involves the palladium-catalyzed hydrothiocarbonylation of alkynes with monothioesters of oxalic acid. researchgate.net This process allows for the formation of diverse thioesters, which are versatile intermediates in organic synthesis. researchgate.net Thioesters are particularly valuable as they can be readily converted to other functional groups; for instance, the thioester moiety can be hydrolyzed to yield a carboxylic acid and a thiol. This two-step sequence of hydrothiocarbonylation followed by hydrolysis provides an indirect yet effective method for the formal addition of a thiol and a carboxyl group across a carbon-carbon triple bond. The development of robust ligand systems is crucial for enhancing the catalytic performance and achieving high yields and regioselectivity in these carbonylation reactions. researchgate.net

Table 1: Key Features of Metal-Catalyzed Alkyne Hydrothiocarbonylation

Feature Description Source(s)
Reaction Type Thiocarbonylation researchgate.net
Catalysts Transition metals (e.g., Palladium) researchgate.net
Substrates Alkynes, Alkenes researchgate.netresearchgate.net
Reagents Carbon Monoxide, Thiol source (e.g., monothioesters of oxalic acid) researchgate.net
Primary Product Unsaturated Thioesters researchgate.net

| Key Advantage | Atom-efficient, provides access to versatile synthetic intermediates | researchgate.netresearchgate.net |

A direct and innovative method for converting carboxylic acids into thiols has been developed utilizing multimodal acridine photocatalysis. chemrxiv.orgchemrxiv.org This synthetic shortcut enables the direct synthesis of thiols from the abundant and inexpensive inorganic feedstock, elemental sulfur (S₈), without the need for pre-activation of the carboxylic acid. chemrxiv.orgchemrxiv.org The process leverages the dual catalytic reactivity of 9-arylacridines, which facilitate both the photoinduced decarboxylation of the carboxylic acid and a hydrogen atom transfer (HAT) from a silane. chemrxiv.org

The reaction mechanism is a two-phase radical process. chemrxiv.org Initially, a photoinduced proton-coupled electron transfer (PCET) occurs within a hydrogen-bonded complex between the acridine catalyst and the carboxylic acid. chemrxiv.orgchemrxiv.org This step generates an alkyl radical via decarboxylation. The alkyl radical then reacts with elemental sulfur through a homolytic substitution reaction, forming an oligosulfide intermediate. chemrxiv.org In the second phase of the reaction, the acridine catalyst facilitates a HAT-mediated reductive cleavage of the disulfide bond by a silane, which ultimately yields the desired thiol product and regenerates the photocatalyst. chemrxiv.org This method provides a significant advancement by directly linking the vast chemical space of carboxylic acids with the synthesis of thiols, which are important bioisosteres of the carboxylic group. chemrxiv.org

Table 2: Mechanism of Photocatalytic Decarboxylative Sulfhydrylation

Step Process Key Species Involved Source(s)
1. Activation Photoinduced Proton-Coupled Electron Transfer (PCET) 9-arylacridine catalyst, Carboxylic acid chemrxiv.orgchemrxiv.org
2. Radical Formation Decarboxylation Alkyl radical is generated chemrxiv.org
3. C-S Bond Formation Homolytic Substitution Alkyl radical, Elemental Sulfur (S₈) chemrxiv.org
4. Reductive Cleavage Hydrogen Atom Transfer (HAT) Oligosulfide, Silane, Acridine catalyst chemrxiv.org

| 5. Product Formation | Protonation | Thiol product is formed | chemrxiv.org |

Stereoselective Synthesis of this compound Stereoisomers

The biological activity of substituted cyclobutanes is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial for accessing specific isomers of molecules like this compound. Diastereoselective approaches, in particular, aim to control the relative configuration of multiple stereocenters on the cyclobutane ring.

Several powerful strategies have been established to control diastereoselectivity in the synthesis of substituted cyclobutane carboxylic acids. One effective method involves the diastereoselective reduction of a cyclobutane precursor. For example, a scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid was achieved through the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride. acs.org The stereochemical outcome of such reductions can be highly sensitive to reaction conditions, including the solvent and temperature, with lower temperatures often favoring higher diastereoselectivity. acs.org

Another prominent strategy is the sulfa-Michael addition of a thiol nucleophile to a cyclobutene. rsc.org This approach has been used to synthesize thio-substituted cyclobutanes with high diastereoselectivity (up to >95:5 dr) using a simple base like DBU. rsc.org The reaction proceeds by the addition of the thiol to the double bond of the cyclobutene ring, creating two new stereocenters. The inherent steric and electronic properties of the cyclobutene substrate and the nucleophile guide the diastereochemical outcome. rsc.orgresearchgate.net This method is particularly valuable as it directly installs the sulfur substituent onto the cyclobutane core. The resulting thio-substituted cyclobutane esters can be further manipulated, for instance, by hydrolyzing the ester to the corresponding carboxylic acid, providing access to the target scaffold. rsc.org

Table 3: Comparison of Diastereoselective Strategies for Cyclobutane Synthesis

Synthetic Strategy Key Transformation Typical Reagents/Catalysts Achieved Diastereoselectivity Source(s)
Diastereoselective Reduction Reduction of C=C double bond Sodium borohydride (NaBH₄) High cis-selectivity acs.org

| Sulfa-Michael Addition | Conjugate addition of a thiol | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | High trans-selectivity (>95:5 dr) | rsc.orgresearchgate.net |

Reactivity Profiles and Mechanistic Studies of 1 Sulfanylcyclobutane 1 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that participates in a range of reactions, including nucleophilic acyl substitutions, decarboxylations, and condensation reactions.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. masterorganicchemistry.compressbooks.publibretexts.orglibretexts.orgyoutube.com In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.compressbooks.pub Subsequently, a leaving group is expelled, and the carbonyl group is reformed. masterorganicchemistry.com

For 1-Sulfanylcyclobutane-1-carboxylic acid, the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. Therefore, direct substitution is challenging. pressbooks.pub To facilitate these reactions, the carboxylic acid is often converted into a more reactive derivative, such as an acid chloride or an acid anhydride, or the reaction is carried out in the presence of a strong acid catalyst. pressbooks.pub The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > acid anhydrides > esters ≈ carboxylic acids > amides.

The general mechanism for nucleophilic acyl substitution is illustrated below:

Step 1: Nucleophilic attack The nucleophile adds to the carbonyl carbon.

Step 2: Elimination of the leaving group

Decarboxylative Pathways

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). organicchemistrytutor.comyoutube.com This process can be initiated through various means, including photochemically and electrochemically.

Photodecarboxylative amination offers a method to convert carboxylic acids into amines. rsc.org This process typically involves the generation of a radical intermediate through the loss of CO₂ upon photoirradiation. researchgate.net While direct studies on this compound are not prevalent, the general mechanism involves the photosensitized decarboxylation of the carboxylic acid to form a cyclobutyl radical. This radical can then be trapped by a suitable nitrogen-based reagent. rsc.org The reaction is often catalyzed by a photoredox catalyst. nih.gov

Recent advancements have shown that engineered fatty acid photodecarboxylases (FAP) can catalyze the decarboxylation of bulky secondary and tertiary carboxylic acids under the influence of light. nih.gov

Electrochemical methods provide a sustainable alternative for decarboxylation. nih.govacs.orgnih.govacs.orgrsc.org Anodic oxidation of a carboxylate anion can lead to the formation of a radical intermediate via the Kolbe electrolysis mechanism, which can then undergo further reactions. nih.govacs.org For this compound, electrochemical oxidation would generate a 1-sulfanylcyclobutyl radical. The fate of this radical would depend on the reaction conditions and the presence of other reagents.

Studies on other cyclic carboxylic acids have shown that electrochemical decarboxylation can lead to the formation of alkenes or other functionalized products. acs.org The process is generally mild and avoids the use of harsh chemical oxidants. nih.govrsc.org

Condensation Reactions: Esterification and Amidation

Condensation reactions are crucial for converting carboxylic acids into esters and amides, which are important in various fields.

Esterification: The reaction of a carboxylic acid with an alcohol to form an ester is known as Fischer esterification. rug.nlmasterorganicchemistry.com This reaction is typically catalyzed by a strong acid and is reversible. masterorganicchemistry.com For a sterically hindered carboxylic acid like a cyclobutane (B1203170) derivative, driving the equilibrium towards the product may require using an excess of the alcohol or removing the water formed during the reaction. rug.nlmasterorganicchemistry.com The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of sterically hindered carboxylic acids under milder conditions. organic-chemistry.org

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. researchgate.net To overcome this, coupling reagents are commonly employed. chimia.chresearchgate.netrsc.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Protocols have been developed for the amidation of sterically hindered substrates. chimia.chresearchgate.netrsc.org

ReagentProductReaction Conditions
Alcohol (R'-OH), Acid CatalystEster (R-COOR')Fischer-Speier Esterification rug.nlmasterorganicchemistry.com
Amine (R'-NH₂), Coupling AgentAmide (R-CONHR')Amide Bond Formation researchgate.netchimia.chresearchgate.netrsc.org

Reactivity of the Sulfanyl (B85325) Functional Group

The sulfanyl (thiol) group (-SH) exhibits its own distinct reactivity, primarily centered around the sulfur atom.

The sulfur atom in the sulfanyl group is a potent nucleophile, more so than the oxygen in an alcohol. chemistrysteps.com This enhanced nucleophilicity allows it to readily participate in S-alkylation reactions with alkyl halides to form thioethers (sulfides). google.comresearchgate.netjmaterenvironsci.com

Furthermore, the sulfanyl group is susceptible to oxidation. libretexts.orglibretexts.orgyoutube.comyoutube.com Mild oxidizing agents typically convert thiols into disulfides (R-S-S-R). libretexts.orglibretexts.org Stronger oxidation can lead to the formation of sulfones (R-SO₂-R). libretexts.org The oxidation of thiols to disulfides is a common reaction in biological systems, for instance, in the formation of disulfide bridges in proteins from cysteine residues. libretexts.org

Reagent TypeProductReaction Type
Alkyl Halide (R'-X)Thioether (R-S-R')S-Alkylation google.comresearchgate.netjmaterenvironsci.com
Mild Oxidizing AgentDisulfide (R-S-S-R)Oxidation libretexts.orglibretexts.org
Strong Oxidizing AgentSulfone (R-SO₂-R)Oxidation libretexts.org

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The oxidation state of the resulting product can be controlled by the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion of thiols to sulfoxides. Stronger oxidizing agents or an excess of the oxidant will further oxidize the sulfoxide to the more stable sulfone.

Table 1: Representative Oxidation Reactions of Thiol-Containing Compounds

Oxidizing AgentProductConditions
Hydrogen Peroxide (H₂O₂)Sulfoxide/SulfoneStoichiometric control
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide/SulfoneStoichiometric control
Potassium Permanganate (KMnO₄)SulfoneStrong oxidation
Sodium Periodate (NaIO₄)SulfoxideMild and selective

The oxidation process involves the nucleophilic attack of the sulfur atom on the oxidizing agent. For instance, with a peroxy acid like m-CPBA, the sulfur atom attacks the electrophilic oxygen of the peroxy group. The resulting intermediate then collapses to form the sulfoxide and a carboxylic acid byproduct. Further oxidation to the sulfone proceeds through a similar mechanism.

Nucleophilic Behavior of the Thiol Group

The thiol group of this compound is nucleophilic and can participate in a variety of substitution and addition reactions. chemistrysteps.com The nucleophilicity of the thiol is enhanced upon deprotonation to the thiolate anion, which can be achieved by treatment with a base. youtube.com

Thiolates are excellent nucleophiles and can readily react with electrophiles such as alkyl halides in SN2 reactions to form thioethers. chemistrysteps.com They can also participate in Michael additions to α,β-unsaturated carbonyl compounds.

Table 2: Representative Nucleophilic Reactions of Thiols

ElectrophileReaction TypeProduct
Alkyl Halide (e.g., CH₃I)SN2Thioether
α,β-Unsaturated KetoneMichael Addition1,4-Adduct
EpoxideRing-openingβ-Hydroxy Thioether

Note: This table illustrates common nucleophilic reactions of thiols. Specific conditions and outcomes for this compound would require experimental investigation.

The reactivity of the thiol group as a nucleophile is a fundamental aspect of its chemical character, allowing for the formation of a wide range of sulfur-containing derivatives.

Radical Reactions Involving the Sulfanyl Moiety

The sulfanyl (thiol) group can also undergo reactions via radical intermediates. Homolytic cleavage of the S-H bond, which has a relatively low bond dissociation energy, can be initiated by heat or light in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), to generate a thiyl radical. nih.gov

These thiyl radicals can participate in various processes, including addition to alkenes and alkynes (thiol-ene and thiol-yne reactions). nih.govmdpi.com In the context of this compound, the generated thiyl radical could potentially react with other molecules or even initiate intramolecular reactions, depending on the reaction conditions.

Another important radical reaction involving the carboxylic acid moiety is the Barton decarboxylation, which can be used to generate a carbon-centered radical. msu.edu While this reaction is typically applied to carboxylic acids, the presence of the adjacent thiol group could influence the course of such a reaction.

Table 3: Representative Radical Reactions

Reaction TypeInitiatorIntermediatePotential Product
Thiol-ene ReactionAIBN, heat/lightThiyl radicalThioether
Barton DecarboxylationN-Hydroxy-2-thiopyridone ester, lightCarbon-centered radicalDecarboxylated product

Note: This table provides examples of radical reactions that the functional groups of this compound could undergo. Specific studies on this compound are needed for confirmation.

Intramolecular Reactivity and Cyclobutane Ring Strain Effects

The close proximity of the thiol and carboxylic acid groups, combined with the inherent strain of the cyclobutane ring, can lead to unique intramolecular reactions and reactivity patterns.

Intramolecular Cyclization and Lactonization Pathways

Under appropriate conditions, this compound could undergo intramolecular cyclization. For example, activation of the carboxylic acid, perhaps by conversion to an acid chloride or through the use of a coupling agent, could facilitate an intramolecular nucleophilic attack by the thiol group to form a thiolactone. This type of reaction, known as a Fischer esterification when an alcohol is the nucleophile, can be driven by the formation of a stable cyclic product. youtube.com

The formation of a five-membered ring is generally kinetically and thermodynamically favorable. In this case, the cyclization would lead to a spirocyclic thiolactone, a unique structural motif.

Neighboring Group Participation Effects

Both the thiol and the carboxylate group (formed by deprotonation of the carboxylic acid) can act as internal nucleophiles in neighboring group participation (NGP). nih.govlibretexts.org This can significantly influence the rate and stereochemical outcome of substitution reactions at the cyclobutane ring, should a suitable leaving group be present.

The strain of the cyclobutane ring can also affect its reactivity. While cyclobutane is less strained than cyclopropane, it still possesses significant ring strain (approximately 26 kcal/mol), which can influence the rates of reactions that involve changes in hybridization of the ring carbons. libretexts.orgwikipedia.org Reactions that lead to a relief of this strain are generally favored.

Derivatization Strategies for 1 Sulfanylcyclobutane 1 Carboxylic Acid

Esterification for Enhanced Volatility and Chromatographic Performance

Esterification of the carboxylic acid group in 1-sulfanylcyclobutane-1-carboxylic acid is a common strategy to increase its volatility for gas chromatography (GC) analysis. The polar carboxylic acid group can lead to poor peak shape and adsorption on GC columns, issues that are mitigated by converting it to a less polar ester. colostate.edu

One of the most fundamental methods for esterification is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uklibretexts.org To drive the reversible reaction toward the ester product, a large excess of the alcohol is typically used, and any water formed during the reaction is removed. masterorganicchemistry.com For a compound like this compound, this would involve heating it with an alcohol (e.g., methanol (B129727) or ethanol) and a catalytic amount of a strong acid.

Alternative esterification methods that can be applied include the use of alkylating agents. For instance, alkyl halides like iodomethane (B122720) can be used to form methyl esters. commonorganicchemistry.com Another approach involves the use of reagents like dimethylformamide dialkylacetals. research-solution.com For analytical purposes, derivatization with reagents like benzyl (B1604629) bromide can also be employed to form benzyl esters. researchgate.net

Table 1: Common Esterification Reagents and Conditions

Reagent/MethodTypical ConditionsDerivative FormedKey Considerations
Alcohol (e.g., Methanol, Ethanol) with Acid Catalyst (e.g., H₂SO₄, TsOH)Heat, excess alcoholMethyl or Ethyl EsterReversible reaction; removal of water is beneficial. masterorganicchemistry.com
Alkyl Halide (e.g., Iodomethane)Base (e.g., K₂CO₃), solvent (e.g., acetone)Methyl EsterPotential for side reactions if other nucleophilic sites are present. commonorganicchemistry.com
Diazomethane (CH₂N₂)Ethereal solutionMethyl EsterHighly effective but toxic and explosive. colostate.edu
Trimethylsilyldiazomethane (TMS-CHN₂)Methanol as co-solventMethyl EsterReacts rapidly; can also react with other active hydrogens like the sulfanyl (B85325) group. commonorganicchemistry.com
Thionyl Chloride (SOCl₂) followed by AlcoholTwo-step process: 1. SOCl₂ to form acyl chloride 2. Addition of alcoholCorresponding EsterThe intermediate acyl chloride is highly reactive. commonorganicchemistry.comlibretexts.org

Silylation Techniques for GC Analysis

Silylation is a widely used derivatization technique in gas chromatography to increase the volatility and thermal stability of compounds containing active hydrogen atoms, such as carboxylic acids and thiols. research-solution.comgcms.cznih.govcolostate.edu For this compound, both the carboxylic acid and the sulfanyl group are susceptible to silylation. The introduction of a trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, reduces the polarity and hydrogen bonding capacity of the molecule. gcms.cz

A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most common. sigmaaldrich.com Often, a catalyst such as trimethylchlorosilane (TMCS) is added to BSTFA to enhance the reactivity of the silylating agent, especially for hindered functional groups. sigmaaldrich.com Other silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which is noted for its volatility, making it suitable for trace analysis where reagent peaks might interfere with the analyte signal. research-solution.com

The general procedure involves heating the analyte with the silylating reagent in a suitable solvent, such as pyridine (B92270) or acetonitrile. research-solution.com For a complete derivatization of this compound, conditions would need to be optimized to ensure both the carboxyl and sulfanyl groups react to form their respective TMS-ester and TMS-thioether.

Table 2: Common Silylating Reagents and Their Applications

Silylating ReagentAbbreviationCommon CatalystFunctional Groups Derivatized
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATMCSAlcohols, phenols, carboxylic acids, amines, amides, thiols. sigmaaldrich.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-Similar to BSTFA, but more volatile. research-solution.com
N-methyl-N-tert-butyldimethylsilyltrifluoroacetamideMTBSTFA-Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives.
HexamethyldisilazaneHMDSTMCSPrimarily for alcohols and phenols; less reactive than BSTFA.

Formation of Amides, Thioesters, and Other Carboxylic Acid Derivatives

The carboxylic acid functionality of this compound can be converted into a range of other derivatives, such as amides and thioesters, for various synthetic and analytical purposes.

Amide Formation: Amides are typically synthesized by reacting the carboxylic acid with an amine. nih.govlibretexts.orgkhanacademy.org This reaction often requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. fishersci.co.uk Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with an amine. libretexts.org

Thioester Formation: Thioesters are analogs of esters where the oxygen atom of the ester linkage is replaced by a sulfur atom. wikipedia.org They can be synthesized from this compound by reacting it with a thiol in the presence of a dehydrating agent, such as DCC. wikipedia.orgorganic-chemistry.orgresearchgate.net Another route involves the conversion of the carboxylic acid to its acyl chloride, which then reacts with a thiol or a thiolate salt. wikipedia.org Biochemically, thioester formation is a key reaction, often involving the activation of the carboxylate with ATP to form an acyl phosphate, which then reacts with a thiol nucleophile like Coenzyme A. libretexts.org

Table 3: Reagents for Amide and Thioester Formation

DerivativeReagent SystemTypical ConditionsKey Features
AmideAmine + Coupling Reagent (e.g., DCC, EDC/NHS)Aprotic solvent (e.g., DMF, DCM), room temperatureDirect conversion of carboxylic acid and amine to amide. fishersci.co.uk
Amide1. SOCl₂ or (COCl)₂ 2. Amine1. Formation of acyl chloride 2. Reaction with amine, often with a base (e.g., pyridine)Two-step process via a highly reactive intermediate. libretexts.org
AmideAmine + TiCl₄Pyridine, 85°CA method for direct condensation. nih.gov
ThioesterThiol + Dehydrating Agent (e.g., DCC)Aprotic solvent, room temperatureDirect condensation of carboxylic acid and thiol. wikipedia.org
Thioester1. SOCl₂ or (COCl)₂ 2. Thiol or Thiolate1. Formation of acyl chloride 2. Reaction with sulfur nucleophileTwo-step process via a highly reactive intermediate. wikipedia.org

Functionalization of the Sulfanyl Group for Specific Applications

The sulfanyl (thiol) group of this compound is a versatile functional handle that can undergo various transformations, allowing for the introduction of diverse functionalities. The acidity of the thiol proton is greater than that of an alcohol, making it readily deprotonated to form a thiolate, which is a potent nucleophile. wikipedia.org

S-Alkylation: The thiolate anion can readily participate in nucleophilic substitution reactions with alkyl halides to form thioethers. medcraveonline.com This S-alkylation reaction is a common strategy for modifying the sulfanyl group. The reaction is typically carried out in the presence of a base to deprotonate the thiol.

Disulfide Formation: Thiols can be oxidized to form disulfides. This reaction can occur in the presence of mild oxidizing agents like iodine or even air, particularly in the presence of a base. wikipedia.org This dimerization through a disulfide linkage can be a key reaction in various chemical and biological contexts.

Thiol-Ene and Thiol-Yne Reactions: The sulfanyl group can participate in radical-mediated addition reactions to alkenes (thiol-ene) and alkynes (thiol-yne), which are powerful click chemistry reactions for forming carbon-sulfur bonds under mild conditions.

Protection of the Sulfanyl Group: In multi-step syntheses, it may be necessary to protect the sulfanyl group to prevent it from reacting in subsequent steps. Various protecting groups for thiols are available and can be selectively introduced and removed.

The selective functionalization of the sulfanyl group in the presence of the carboxylic acid, or vice versa, is a key consideration in the synthetic manipulation of this compound. The choice of reagents and reaction conditions will determine which functional group reacts preferentially. For example, under basic conditions, the more acidic thiol proton can be selectively removed to facilitate S-alkylation, while acidic conditions would favor reactions at the carboxyl group, such as Fischer esterification. The use of carbodiimide (B86325) coupling agents for amide formation is generally selective for the carboxylic acid in the presence of a thiol. nih.gov

Spectroscopic Characterization and Structural Elucidation of 1 Sulfanylcyclobutane 1 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of the atomic arrangement can be constructed.

The ¹H NMR spectrum of 1-Sulfanylcyclobutane-1-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the cyclobutane (B1203170) ring, the thiol group (-SH), and the carboxylic acid group (-COOH). The protons on the cyclobutane ring would likely appear as complex multiplets in the aliphatic region (approximately 1.5-3.0 ppm) due to spin-spin coupling with each other. The exact chemical shifts would be influenced by the electronegativity of the adjacent sulfur and carboxyl groups. The thiol proton signal is typically found between 1.0 and 4.0 ppm and can be a broad or sharp singlet, its position and appearance being sensitive to solvent, concentration, and temperature. The most downfield signal would be that of the carboxylic acid proton, which characteristically appears as a broad singlet in the region of 10-13 ppm due to its acidic nature and hydrogen bonding. libretexts.org

In the ¹³C NMR spectrum, the quaternary carbon of the cyclobutane ring bonded to both the sulfanyl (B85325) and carboxyl groups would show a characteristic chemical shift influenced by these two functional groups. The carbonyl carbon of the carboxylic acid is highly deshielded and would appear significantly downfield, typically in the range of 165-185 ppm. openstax.org The methylene (B1212753) carbons of the cyclobutane ring would resonate in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Cyclobutane CH₂ 1.5 - 3.0 Multiplet
Thiol SH 1.0 - 4.0 Singlet (broad or sharp)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Cyclobutane C-S/C-COOH (Quaternary) 40 - 60
Cyclobutane CH₂ 20 - 40

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would show correlations between the non-equivalent protons within the cyclobutane ring, helping to delineate the connectivity of the methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would link the proton signals of the cyclobutane methylene groups to their corresponding carbon signals in the ¹³C spectrum, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. princeton.edu For instance, an HMBC spectrum would show correlations from the cyclobutane protons to the quaternary carbon and the carbonyl carbon, definitively establishing the connection between the cyclobutane ring and the carboxylic acid and sulfanyl groups. princeton.edu

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the carboxylic acid and sulfanyl groups.

The carboxylic acid functional group gives rise to two particularly prominent absorptions:

A very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers that carboxylic acids tend to form. openstax.orglibretexts.orgorgchemboulder.com

An intense C=O (carbonyl) stretching band, which for a saturated aliphatic acid, is expected between 1710 and 1760 cm⁻¹. openstax.orglibretexts.org The dimeric form usually absorbs around 1710 cm⁻¹. openstax.orglibretexts.org

The sulfanyl (thiol, S-H) group exhibits a weaker, but still characteristic, stretching absorption in the region of 2550-2600 cm⁻¹. This peak is often sharp but can be of weak to medium intensity.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Strong, Very Broad
Carboxylic Acid C=O stretch 1710 - 1760 Strong, Sharp
Sulfanyl (Thiol) S-H stretch 2550 - 2600 Weak to Medium, Sharp

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound (C₅H₈O₂S), the molecular weight is 148.18 g/mol .

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 148. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. rsc.org The fragmentation of carboxylic acid derivatives often involves the loss of the carboxylic acid group or parts of it. libretexts.org Common fragmentation pathways for this compound might include:

Loss of the carboxyl group (-COOH), resulting in a fragment at m/z 103.

Loss of the sulfanyl group (-SH), leading to a fragment at m/z 115.

Alpha-cleavage, where the bonds adjacent to the functional groups break, leading to characteristic acylium ions or other stable fragments. libretexts.org

The presence of sulfur would also give rise to a characteristic isotopic pattern, with a smaller M+2 peak due to the natural abundance of the ³⁴S isotope.

X-ray Crystallography for Definitive Solid-State Structural Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. This technique would unequivocally confirm the connectivity of the atoms in this compound.

For instance, X-ray diffraction studies on similar cyclic amino acids, such as 1-aminocyclopropane-1-carboxylic acid, have provided detailed structural data, including the conformation of the ring and the spatial relationship between the functional groups. nih.gov A crystallographic study of this compound would reveal the puckering of the cyclobutane ring and the hydrogen bonding interactions in the crystal lattice, which often involve the formation of dimers through the carboxylic acid groups. mdpi.com The analysis would provide precise measurements of C-S, C-C, C=O, and C-O bond lengths, offering invaluable data for understanding the molecule's structure and reactivity.

Computational Chemistry and Theoretical Modeling of 1 Sulfanylcyclobutane 1 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. By employing functionals such as B3LYP or M06-2X and basis sets like 6-311++G(d,p), researchers can accurately calculate the geometric and electronic properties of 1-Sulfanylcyclobutane-1-carboxylic acid. researchgate.netnih.govmdpi.com These calculations yield optimized molecular structures, energies, and wavefunctions, which are fundamental to understanding the molecule's stability and reactivity. researchgate.net

From the calculated electronic structure, key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative)
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy-0.8 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)5.7 eVIndicator of chemical stability and reactivity researchgate.net
Dipole Moment2.1 DMeasure of molecular polarity

Computational methods are invaluable for mapping out potential reaction pathways for molecules like this compound. Theoretical calculations can model complex transformations, such as decarbonylative coupling reactions or other processes involving the carboxylic acid and sulfanyl (B85325) groups. nih.govnih.gov By calculating the potential energy surface for a given reaction, chemists can identify the most energetically favorable route from reactants to products.

A critical aspect of this analysis is the location and characterization of transition states (TS), which are the high-energy, fleeting structures that exist at the peak of the reaction energy barrier. nih.gov Identifying the geometry and energy of a transition state is essential for calculating the activation energy, which determines the reaction rate. For instance, in a potential decarboxylation reaction, DFT calculations could model the C-C bond cleavage, identifying the transition state structure and the energy required for the reaction to proceed. nih.gov Similarly, for reactions involving the sulfanyl group, such as thioetherification, computational models can elucidate the mechanism, whether it involves oxidative addition or other complex steps, and determine the energetics of each step. nih.gov

The three-dimensional structure of this compound is not static. The molecule can exist in various conformations due to the puckering of the cyclobutane (B1203170) ring and rotation around single bonds. Computational conformational analysis is used to identify the different stable conformers and to determine their relative energies and, therefore, their populations at equilibrium. acs.org For cyclobutane derivatives, the ring typically adopts a puckered (non-planar) conformation to relieve ring strain. acs.org

Furthermore, the carboxylic acid group can exist in different orientations, primarily the syn and anti conformations, referring to the dihedral angle of the O=C-O-H bond. nih.gov While the syn conformer is often more stable in the gas phase due to an internal hydrogen bond, solvent interactions can stabilize the anti conformer. nih.gov DFT calculations can precisely quantify the energy differences between these various conformations, providing a detailed picture of the molecule's structural landscape. mdpi.com

Table 2: Relative Energies of Conformers of this compound (Illustrative)
ConformerDescriptionRelative Energy (kcal/mol)
1Puckered Ring, Axial-COOH (syn), Equatorial-SH0.00 (Most Stable)
2Puckered Ring, Equatorial-COOH (syn), Axial-SH1.25
3Puckered Ring, Axial-COOH (anti), Equatorial-SH2.10
4Planar Ring (Transition State)~5.0

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide information on static structures, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond timescale. nih.gov These simulations are particularly useful for understanding how the molecule behaves in a condensed phase, such as in an aqueous solution or interacting with a biological membrane. nih.govmdpi.com

Prediction of Spectroscopic Signatures

Theoretical calculations are highly effective at predicting spectroscopic signatures, which can then be compared with experimental data for structure verification. nih.gov DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov For this compound, this would involve calculating the frequencies for key stretching and bending modes.

Key predicted vibrational modes would include:

O-H stretch: A broad band, characteristic of the carboxylic acid, typically predicted in the 2500–3300 cm⁻¹ region. nsso.gov.iespectroscopyonline.com

C=O stretch: A strong, sharp peak expected around 1700–1725 cm⁻¹. nsso.gov.iespectroscopyonline.com

S-H stretch: A weaker, but distinct, peak for the thiol group, typically appearing in the 2550–2600 cm⁻¹ range.

C-S stretch: A weaker absorption in the fingerprint region.

C-O stretch: A peak generally found between 1210 and 1320 cm⁻¹. spectroscopyonline.com

In addition to vibrational spectra, NMR chemical shifts (¹H and ¹³C) can also be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.gov These predicted spectra serve as a powerful tool for interpreting and assigning experimental results.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)
Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C=O stretch (Carboxylic Acid)1700 - 1725Sharp, Strong
S-H stretch (Thiol)2550 - 2600Weak to Medium
C-O stretch (Carboxylic Acid)1210 - 1320Strong

Acidity (pKa) and Hydrogen Bonding Studies

The acidity of the carboxylic acid and sulfanyl groups, represented by their pKa values, is a fundamental chemical property. Computational methods can predict pKa values with reasonable accuracy. nih.gov One approach involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent model. Another effective method correlates calculated molecular properties of hydrogen-bonded complexes (e.g., with a base like ammonia) with known pKa values. nih.gov Properties such as the O-H bond length, its stretching frequency, and the hydrogen bond energy in the complex are shown to be linearly correlated with experimental pKa values. nih.gov Thiocarboxylic acids are known to be significantly more acidic than their carboxylic acid counterparts. wikipedia.org

The study of hydrogen bonding, both intramolecular (e.g., within the carboxylic acid group) and intermolecular (e.g., dimer formation or with solvent), is another area where theoretical modeling excels. mdpi.com Techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be applied to the calculated wavefunction to characterize and quantify the strength of these interactions. nih.govmdpi.com These analyses provide insights into the nature of the hydrogen bonds, distinguishing between electrostatic and covalent contributions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

For a series of compounds related to this compound, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that link chemical structure to biological activity. nih.gov This approach is fundamental in drug design and medicinal chemistry.

The process involves several steps:

Data Set Assembly: A series of analogue molecules with measured biological activity (e.g., enzyme inhibition) is collected.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., atom counts, topological indices) or 3D descriptors (e.g., molecular shape, surface area) derived from optimized geometries. nih.gov

Model Building: Using statistical and machine learning methods (e.g., multiple linear regression, k-nearest neighbors, gradient boosting), a mathematical model is created that correlates a subset of the descriptors with the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, helping to prioritize which compounds to synthesize and test, thereby accelerating the discovery process. nih.gov

Applications of 1 Sulfanylcyclobutane 1 Carboxylic Acid in Organic Synthesis and Advanced Materials Research

Role as a Key Intermediate in Complex Molecule Synthesis

While specific examples detailing the use of 1-Sulfanylcyclobutane-1-carboxylic acid as a key intermediate in the synthesis of complex molecules are not extensively documented in publicly available literature, the broader class of cyclobutane (B1203170) carboxylic acid derivatives plays a crucial role in constructing intricate molecular architectures. calstate.eduresearchgate.net The inherent ring strain of the cyclobutane moiety makes it a useful synthon that can undergo various ring-opening or rearrangement reactions to yield more complex structures. researchgate.net The presence of the carboxylic acid and thiol groups on the same carbon atom in this compound provides two orthogonal points for functionalization. The carboxylic acid can be converted into a variety of other functional groups such as esters, amides, and acid chlorides, or it can be removed via decarboxylation. libretexts.orgopenstax.org The thiol group is also highly reactive and can participate in numerous transformations, including the formation of thioethers, disulfides, and thioesters. exlibrisgroup.com This dual reactivity makes it a valuable intermediate for the synthesis of diverse and complex target molecules. researchgate.netmdpi.comrroij.comresearchgate.net

The general synthetic utility of cyclobutane derivatives has been demonstrated in the preparation of natural products and other biologically active compounds. baranlab.org For instance, methods for the stereocontrolled synthesis of substituted cyclobutanes are highly sought after for creating specific isomers of complex molecules. mdpi.comnih.gov Given this context, this compound is a promising intermediate for the synthesis of novel pharmaceuticals and other complex organic compounds.

Utilization as a Building Block for Novel Chemical Scaffolds

The concept of using molecular building blocks is a cornerstone of modern organic and medicinal chemistry, allowing for the systematic construction of new molecules with desired properties. researchgate.net Cyclobutane-containing building blocks are particularly valuable due to the unique three-dimensional character they impart to a molecule, which can lead to improved pharmacological properties. exlibrisgroup.comnih.govresearchgate.netchemrxiv.orgnih.gov this compound serves as an excellent building block for the creation of novel chemical scaffolds. mdpi.com

Its rigid cyclobutane core can be used to introduce conformational constraint into a molecule, which can be beneficial for optimizing binding to a biological target. exlibrisgroup.comnih.gov The bifunctional nature of the molecule allows it to be incorporated into larger structures in a controlled manner. For example, the carboxylic acid can be used to form a peptide bond with an amine, while the thiol group can be used to attach the scaffold to a surface or another molecule via a thioether linkage. This versatility makes this compound a powerful tool for generating libraries of diverse compounds for drug discovery and other applications. nih.govmdpi.com The synthesis of novel cyclobutane-containing diacids from readily available starting materials has been shown to be a viable strategy for creating new polymer building blocks. baranlab.orgnih.gov

Contribution to the Development of New Synthetic Methodologies and Reagents

The synthesis of functionalized cyclobutanes is an active area of research, and the development of new methods to access these structures is of great importance to the chemical community. organic-chemistry.orgnih.govgoogle.com The preparation of this compound itself represents a contribution to this field. General methods for the synthesis of carboxylic acids include the oxidation of primary alcohols, the hydrolysis of nitriles or esters, and the carboxylation of Grignard reagents. libretexts.orgorganic-chemistry.org The introduction of the thiol group at the C1 position presents a synthetic challenge that requires specific methodologies.

Furthermore, the unique reactivity of this compound can be exploited to develop new synthetic transformations. For example, the development of new methods for the selective functionalization of either the carboxylic acid or the thiol group in the presence of the other would be a valuable addition to the synthetic chemist's toolbox. nih.gov The use of cyclobutane derivatives in the development of new catalytic processes is also an area of growing interest. baranlab.org

Investigation in Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing a functional group in a molecule with another that has similar physical and chemical properties, is a powerful tool in drug design. researchgate.netipinnovative.com This approach is often used to improve the pharmacokinetic or pharmacodynamic properties of a drug candidate. nih.gov The cyclobutane ring has been successfully used as a bioisostere for various other groups, including phenyl rings and alkynes. exlibrisgroup.comnih.gov

The unique steric and electronic properties of the this compound moiety make it an interesting candidate for bioisosteric replacement studies. The rigid cyclobutane core can mimic the spatial arrangement of other cyclic or acyclic groups, while the sulfur atom can participate in different non-covalent interactions compared to a carbon or oxygen atom. chemrxiv.org

The tert-butyl group is a common substituent in many drug molecules, but it can be susceptible to metabolic oxidation. Replacing the tert-butyl group with a more stable bioisostere is therefore a common strategy in drug development. The 1-trifluoromethyl-cyclobutyl group has been investigated as a bioisostere for the tert-butyl group, particularly in fluorinated systems. researchgate.net While direct studies on this compound as a tert-butyl analogue are not prevalent, the principle of using a substituted cyclobutane ring as a mimic for a tert-butyl group is well-established.

The substitution of a tert-butyl group with a this compound moiety would introduce both a carboxylic acid and a thiol group, which would significantly alter the physicochemical properties of the molecule. The carboxylic acid would increase polarity and provide a handle for salt formation, potentially improving solubility. The thiol group could be used for covalent modification or to engage in specific interactions with a biological target. The evaluation of this and other cyclobutane-based motifs as tert-butyl analogues is an active area of research in medicinal chemistry.

Precursor for Functionally Diverse Cyclobutane-Containing Compounds

This compound is a versatile precursor for the synthesis of a wide range of functionally diverse cyclobutane-containing compounds. The carboxylic acid and thiol groups can be independently or simultaneously modified to generate a vast array of derivatives. openstax.orglibretexts.org

For example, the carboxylic acid can be reduced to an alcohol, converted to an amine via the Curtius rearrangement, or used in coupling reactions to form amides and esters. The thiol group can be alkylated to form thioethers, oxidized to sulfoxides or sulfones, or protected and deprotected as needed during a synthetic sequence. This functional group tolerance allows for the creation of a diverse library of cyclobutane derivatives from a single starting material. bohrium.comscilit.com

Fluorinated organic molecules have found widespread applications in materials science due to their unique properties, such as high thermal stability, chemical inertness, and low surface energy. The introduction of fluorine atoms into cyclobutane-containing molecules can lead to materials with novel and desirable characteristics. researchgate.netnbuv.gov.ua

This compound can serve as a precursor for the synthesis of fluorinated cyclobutane derivatives. For example, fluorination reactions can be performed on the cyclobutane ring or on functional groups derived from the carboxylic acid or thiol. The resulting fluorinated cyclobutanes could then be used as monomers for the synthesis of specialty polymers or as building blocks for the construction of advanced materials with tailored properties. The synthesis of monofluorinated cyclobutane-derived alcohols, amines, bromides, and thiols from a key 3-fluorocyclobutanecarboxylic acid intermediate has been reported, highlighting the feasibility of accessing such fluorinated building blocks. bohrium.comscribd.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Sulfanylcyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer: Common synthetic approaches include cyclization of thiol-containing precursors or functionalization of cyclobutane derivatives. For example, carboxylation of cyclobutane-thiol intermediates under acidic conditions can yield the target compound. Reaction optimization (e.g., temperature, catalysts like H₂SO₄) is critical, as excessive heat may induce ring strain-related decomposition . Characterization via NMR (¹H/¹³C) and FT-IR is recommended to confirm sulfur incorporation and carboxylic acid formation .

Q. How can researchers verify the purity of this compound, and what solvents are compatible for its storage?

  • Methodological Answer: Purity assessment requires HPLC with UV detection (λ ~210 nm for carboxyl groups) and elemental analysis. The compound’s solubility varies: polar aprotic solvents (DMSO, DMF) enhance stability, while protic solvents (water, ethanol) may accelerate hydrolysis. Storage at –20°C under inert gas (N₂/Ar) minimizes oxidative degradation of the sulfanyl group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Use fume hoods for synthesis/purification due to potential release of volatile sulfur byproducts. Personal protective equipment (gloves, goggles) is mandatory. First-aid measures for skin contact include immediate rinsing with water and medical consultation. Toxicity data should be cross-referenced with structurally similar cyclobutane-carboxylic acids (e.g., LD₅₀ studies in rodents) .

Advanced Research Questions

Q. How does the ring strain of cyclobutane in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer: The cyclobutane ring’s angle strain (90° vs. 109.5° for sp³ carbons) increases susceptibility to ring-opening under catalytic conditions (e.g., Pd-mediated couplings). Computational studies (DFT) can predict bond dissociation energies and regioselectivity. Experimental validation via kinetic monitoring (e.g., in situ Raman spectroscopy) is advised to map reaction pathways .

Q. What strategies can resolve contradictions in reported NMR chemical shifts for this compound?

  • Methodological Answer: Discrepancies may arise from solvent effects (DMSO vs. CDCl₃) or pH-dependent tautomerism. Standardize experimental conditions (solvent, concentration) and compare with computed shifts (GIAO method at B3LYP/6-31G* level). Collaborative data-sharing platforms (e.g., PubChem) enhance reproducibility .

Q. Can this compound serve as a bioisostere in drug design, and what structural analogs have demonstrated pharmacological activity?

  • Methodological Answer: The sulfanyl and carboxyl groups enable hydrogen bonding with biological targets. Analogues like 1-aminocyclobutanecarboxylic acids (e.g., 22059-21-8) show promise in peptide mimetics. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) can validate binding affinity .

Q. How do steric and electronic effects govern the stability of this compound under varying pH conditions?

  • Methodological Answer: The sulfanyl group’s electron-withdrawing effect stabilizes the carboxylate anion at high pH, but acidic conditions protonate the carboxyl, increasing ring strain. Conduct pH-rate profiling (UV-Vis monitoring at 260 nm) and compare with computational pKa predictions (MarvinSketch) .

Methodological and Reporting Standards

Q. What reporting standards should be followed when publishing spectral data for this compound?

  • Methodological Answer: Include raw NMR data (δ in ppm, multiplicity, J-values), HRMS (m/z with error <5 ppm), and crystallographic parameters (if available). For novel derivatives, deposit data in public repositories (e.g., Cambridge Structural Database) and cite using DOI identifiers .

Q. How can researchers design experiments to explore the ecological impact of this compound?

  • Methodological Answer: Use OECD guidelines for biodegradability (e.g., Closed Bottle Test) and toxicity assays (Daphnia magna LC₅₀). Pair with computational models (ECOSAR) to predict environmental persistence and bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.